![molecular formula C37H25OP B14879551 9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide](/img/structure/B14879551.png)
9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide is a compound known for its unique structure and properties. It consists of a spirobifluorene core with a diphenylphosphine oxide moiety attached. This compound is of significant interest in the field of organic electronics due to its robust structure and high thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide typically involves the reaction of spirobifluorene with diphenylphosphine oxide under specific conditions. One common method involves the use of a Grignard reaction followed by a Friedel-Crafts reaction to introduce the diphenylphosphine oxide moiety . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of continuous flow processes can significantly reduce the production time and increase the yield compared to traditional batch synthesis methods .
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the phosphine oxide moiety.
Substitution: The compound can undergo substitution reactions, particularly at the fluorene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different phosphine oxide derivatives, while substitution reactions can introduce various functional groups onto the fluorene core .
Applications De Recherche Scientifique
9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound’s unique structure makes it useful in the study of molecular interactions and biological pathways.
Industry: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to its high thermal stability and excellent photophysical properties
Mécanisme D'action
The mechanism of action of 9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide involves its interaction with molecular targets and pathways. The compound’s spirobifluorene core and diphenylphosphine oxide moiety allow it to participate in various electronic and photophysical processes. It can act as a host material in OLEDs, facilitating efficient energy transfer between the host and guest materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9’-Spirobifluorene: A compound with a similar spirobifluorene core but without the diphenylphosphine oxide moiety.
Diphenylphosphine oxide-based compounds: These compounds share the diphenylphosphine oxide moiety but differ in their core structures.
Uniqueness
9,9’-Spirobi[fluoren]-4-yldiphenylphosphine oxide is unique due to its combination of a spirobifluorene core and a diphenylphosphine oxide moiety. This combination imparts high thermal stability, excellent photophysical properties, and the ability to participate in various electronic processes, making it highly valuable in the field of organic electronics .
Propriétés
Formule moléculaire |
C37H25OP |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
4-diphenylphosphoryl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C37H25OP/c38-39(26-14-3-1-4-15-26,27-16-5-2-6-17-27)35-25-13-24-34-36(35)30-20-9-12-23-33(30)37(34)31-21-10-7-18-28(31)29-19-8-11-22-32(29)37/h1-25H |
Clé InChI |
RVLMXDFBFTZCQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


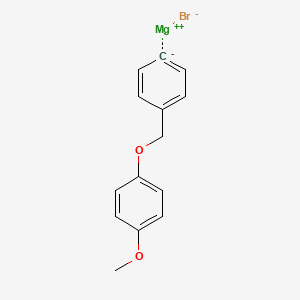



![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B14879499.png)
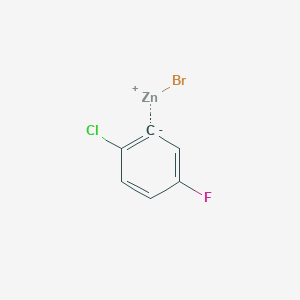


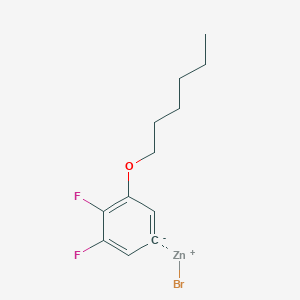
![2-Amino-4-[1,3]dioxan-2-yl-phenol](/img/structure/B14879537.png)
![5-(4-Fluorophenyl)-N-[2-(thiophen-2-YL)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14879538.png)
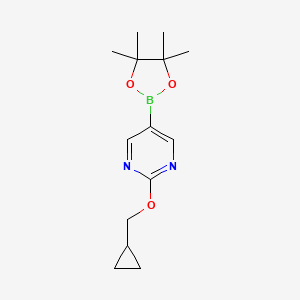
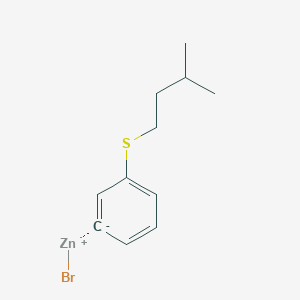
![N-cyclopropyl-1-(2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B14879559.png)
